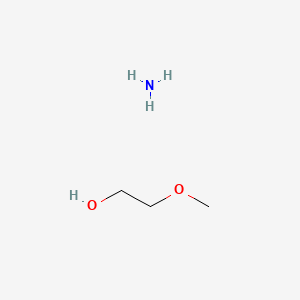

Azane;2-methoxyethanol

Description

Role of Bifunctional Oxygenated Compounds in Sustainable Chemistry

Bifunctional oxygenated compounds, characterized by ether (-O-) and hydroxyl (-OH) groups, are pivotal in green chemistry due to their miscibility with water and organic solvents. 2-Methoxyethanol exemplifies this class, serving as a solvent in biofuels, paints, and pharmaceuticals. Its ability to dissolve polar and nonpolar substances reduces the need for multiple solvents, aligning with principles of atom economy and waste minimization. For instance, its use in synthesizing Vaska’s complex ([IrCl(CO)(PPh$$3$$)$$2$$]) highlights its role in organometallic catalysis, enabling reactions under milder conditions.

Historical Evolution of 2-Methoxyethanol Applications

First synthesized in the early 20th century, 2-methoxyethanol gained prominence as methyl cellosolve in industrial solvents. By the 1950s, its application expanded to aerospace deicers and polymer production. However, occupational exposure studies in the 1970s–1980s revealed severe reproductive and hematological toxicity, leading to stricter regulations. Today, its use persists in controlled environments, with research focusing on safer alternatives and interstellar detection methods.

Properties

IUPAC Name |

azane;2-methoxyethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2.H3N/c1-5-3-2-4;/h4H,2-3H2,1H3;1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMVRWYRHVIDYSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCO.N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Industrial Applications

Solvent in Chemical Processes

2-Methoxyethanol is widely used as a solvent due to its ability to dissolve both polar and non-polar compounds. This property makes it valuable in:

- Paints and Coatings : Acts as a solvent in industrial coatings and paints, enhancing the formulation's stability and application properties.

- Electronics Manufacturing : Utilized in the production of electronic components where high-purity solvents are required.

- Chemical Processing : Serves as a solvent in various chemical reactions and processes, facilitating the dissolution of reactants.

Anti-Icing Agent

Historically, 2-methoxyethanol was used in jet fuels as an anti-icing agent, helping to prevent ice formation at high altitudes .

Pharmaceutical Applications

Role in Drug Formulation

2-Methoxyethanol is employed in pharmaceutical formulations due to its solvent properties, which enhance the solubility of active pharmaceutical ingredients (APIs). It is particularly useful in:

- Injectable Drugs : Used to dissolve certain drugs for injection, ensuring proper bioavailability.

- Topical Preparations : Incorporated into creams and ointments where it aids in the absorption of active ingredients through the skin.

Toxicological Studies

Research has highlighted the potential toxic effects of 2-methoxyethanol, particularly regarding reproductive health and developmental toxicity. Key findings include:

- Teratogenic Effects : Studies indicate that exposure to 2-methoxyethanol can lead to malformations in developing fetuses when administered to pregnant animals .

- Reproductive Toxicity : Animal studies have shown adverse effects on male reproductive health, including testicular atrophy .

Case Study 1: Solvent Efficacy

In a study assessing the efficacy of various solvents for organic reactions, 2-methoxyethanol demonstrated superior solvation capabilities compared to traditional solvents like ethanol and acetone. This enhanced solubility improved reaction yields significantly.

Case Study 2: Developmental Toxicity

A comprehensive study evaluated the teratogenic effects of 2-methoxyethanol on pregnant mice. Results indicated a dose-dependent increase in malformations among offspring when mothers were exposed to high concentrations during critical periods of development .

Regulatory Status

Due to its toxicological profile, regulatory agencies have imposed restrictions on the use of 2-methoxyethanol. In Canada, it has been classified as a toxic substance under the Canadian Environmental Protection Act (CEPA), leading to its prohibition in most consumer products except for controlled industrial applications .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Industrial Solvent | Used in paints, coatings, electronics manufacturing, and chemical processing |

| Pharmaceutical Formulation | Enhances solubility of drugs for injectables and topical preparations |

| Toxicological Research | Studied for teratogenic effects and reproductive toxicity |

Comparison with Similar Compounds

Table 1: Key Properties of 2-Methoxyethanol and Related Glycol Ethers

Key Differences :

- Boiling Points: 2-Methoxyethanol has a higher boiling point than 1,2-dimethoxyethane due to stronger hydrogen bonding .

- Polarity: 2-Methoxyethanol’s low polarity supports non-covalent imprinting in MIPs, while 1-methoxy-2-propanol’s moderate polarity limits its use in such applications .

Table 2: Application-Specific Performance Comparison

Notable Findings:

- In PZT processing, 1-methoxy-2-propanol-based films exhibit 20–30% higher piezoelectric coefficients than 2-methoxyethanol-derived films due to enhanced crystal orientation .

- 2-Methoxyethanol’s efficacy in iodination is attributed to its ability to stabilize reactive intermediates, reducing side reactions .

Table 3: Toxicity Comparison of Glycol Ethers

Mechanistic Insights :

- 2-Methoxyethanol: Metabolized via alcohol dehydrogenase to methoxyacetic acid, which inhibits histone deacetylase, causing developmental toxicity .

- 1-Methoxy-2-propanol: Metabolized to propylene glycol, which is rapidly excreted, minimizing toxic effects .

Q & A

Q. What are the primary research applications of 2-Methoxyethanol in material science?

2-Methoxyethanol is widely used as a solvent in advanced material synthesis. For example, it serves as a critical component in perovskite precursor solutions for high-efficiency solar cells, enabling room-temperature processing and achieving efficiencies up to 17.34% . In biomedical applications, it is utilized to prepare Ce-doped MgO films on AZ31 alloy substrates, enhancing corrosion resistance and biocompatibility for implantable devices. Methodologically, researchers optimize solvent concentration (e.g., 0.1–0.5 M) and annealing conditions to control film morphology and crystallinity .

Q. How is 2-Methoxyethanol detected and quantified in laboratory settings?

Detection methods include gas chromatography-mass spectrometry (GC-MS) for purity analysis and rotational spectroscopy for structural identification. For interstellar detection, the Atacama Large Millimeter/submillimeter Array (ALMA) was used to observe 25 rotational lines of 2-Methoxyethanol in the star-forming region NGC 6334I. Researchers matched these lines to laboratory-derived rotational spectra, enabling column density calculations (1.3 × 10¹⁷ cm⁻²) and excitation temperature determination (143 K) .

Q. What thermodynamic properties of 2-Methoxyethanol are critical for reaction design?

Key thermodynamic data include heat capacity (Cp,liquid), enthalpy of formation (ΔfH°liquid), and vapor pressure, available via the NIST Chemistry WebBook. These parameters are essential for modeling solvent behavior in reactions, such as predicting phase transitions or optimizing distillation conditions. For instance, the enthalpy of formation informs energy balance calculations in catalytic processes .

Advanced Research Questions

Q. How can researchers design experiments to mitigate the reproductive toxicity of 2-Methoxyethanol in in vivo studies?

Experimental designs should include dose-response evaluations and protective interventions. For example, in murine models, subcutaneous administration of 200 mg/kg 2-Methoxyethanol for 5 days induced spermatozoa depletion, but co-administration with ethanol extract of date palm fruit (3.5–10.5 mg/g) restored sperm concentration. Researchers must use control groups (negative: aquadest; positive: 2-Methoxyethanol alone) and measure endpoints like sperm count, motility, and histological changes in testes .

Q. What methodologies resolve contradictions in proposed metabolic pathways for 2-Methoxyethanol biodegradation?

Conflicting pathways (e.g., aerobic vs. anaerobic degradation) are addressed through isotopic tracing and intermediate metabolite analysis. In Pseudomonas sp. strain VB, oxygen uptake assays revealed ethylene glycol, glycollate, and glyoxylate as intermediates, supporting the aerobic pathway: 2-Methoxyethanol → ethylene glycol → glycollate → glyoxylate → CO₂. Researchers use HPLC and ¹³C-labeled substrates to validate stoichiometry (1:1 O₂ consumption per 2-Methoxyethanol molecule) .

Q. How was 2-Methoxyethanol detected in interstellar space, and what are the implications for astrochemistry?

Detection involved rotational spectrum matching using ALMA observations of NGC 6334I. Researchers synthesized 2-Methoxyethanol in the lab, measured its rotational transitions (87–243 GHz), and cross-referenced these with astrophysical data. The discovery suggests that methoxy-containing organics form via gas-phase reactions (e.g., CH₃O + C₂H₄OH) in star-forming regions, informing models of prebiotic chemistry .

Q. What strategies optimize 2-Methoxyethanol biodegradation in engineered systems?

Bioremediation studies focus on enhancing microbial activity through pH optimization (6.5–7.5), temperature control (25–30°C), and co-substrate supplementation. For Pseudomonas sp. strain VB, doubling times were reduced by adding trace minerals (e.g., Fe²⁺, Mg²⁺) to mineral media. Researchers monitor degradation kinetics via GC-MS and quantify metabolic intermediates to refine pathway efficiency .

Data Contradiction Analysis

Q. How can discrepancies in reported toxicological thresholds for 2-Methoxyethanol be reconciled?

Variability in LD₅₀ values (e.g., 0.1 ppm vs. 0.3 mg/m³) arises from differences in exposure routes (dermal vs. inhalation) and model organisms. Meta-analyses should standardize protocols using OECD guidelines, control for genetic variability (e.g., murine strain differences), and apply benchmark dose modeling to derive consensus thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.